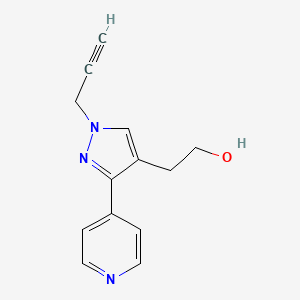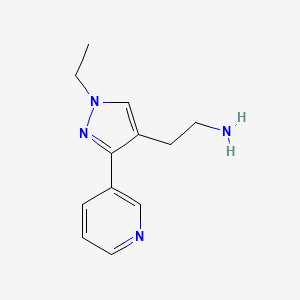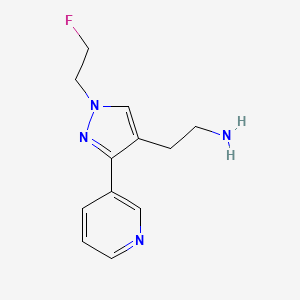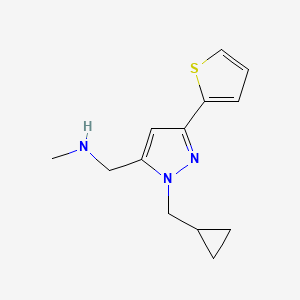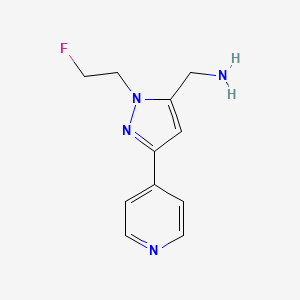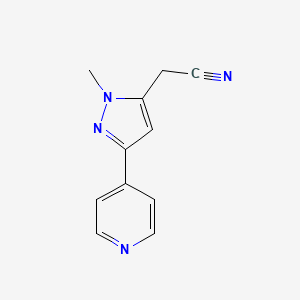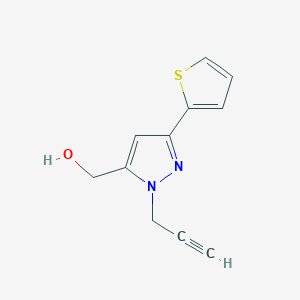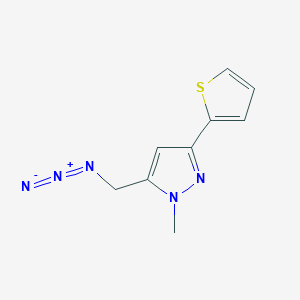
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (FEPPC) is an organic compound with a unique molecular structure that has been studied for its potential applications in scientific research. FEPPC is a derivative of pyrazole, a five-membered aromatic heterocycle that is commonly found in medicinal and pharmaceutical compounds. FEPPC has been studied for its potential applications in the fields of biochemistry, physiology, medicinal chemistry, and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Kitawat and Singh (2014) reports an environmentally safe method for synthesizing novel pyrazine moieties bearing 2-pyrazoline derivatives, which include similar structures to the queried compound. These compounds exhibited significant antibacterial and antioxidant activities, suggesting their potential applications in developing new therapeutic agents (Kitawat & Singh, 2014).
Antibacterial and Antioxidant Activities
- The synthesized compounds from the study by Kitawat and Singh showed considerable antibacterial activities against Gram-positive and negative strains, and some compounds displayed up to 67% antioxidant activities. This indicates the potential of such compounds in medicinal chemistry for developing new antibiotics and antioxidants (Kitawat & Singh, 2014).
Fluorescent Sensors
- A study by Yang et al. (2011) on a pyrazole-based fluorescent sensor, though not directly related to the queried compound, highlights the application of pyrazole derivatives in detecting fluoride anions. The compound studied showed high selectivity and sensitivity for fluoride detection over other anions in organic and aqueous solutions, showcasing the potential of pyrazole derivatives in environmental monitoring and chemical sensing (Yang et al., 2011).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN6/c11-1-4-17-9(10(12)13)5-7(16-17)8-6-14-2-3-15-8/h2-3,5-6H,1,4H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHNRYBEDQPUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




